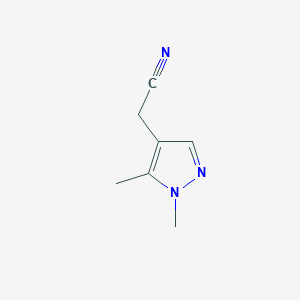

(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile

説明

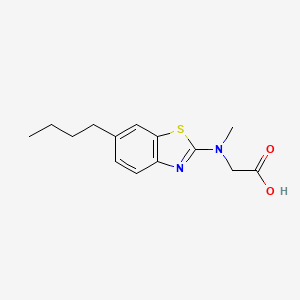

“(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile” is a chemical compound with the molecular formula C7H9N3 and a molecular weight of 135.17 . It is a pyrazole derivative, which is a class of compounds that contain a five-membered aromatic ring with two nitrogen atoms .

Synthesis Analysis

Pyrazole derivatives can be synthesized through various methods. For instance, N-alkylated pyrazolyl compounds were synthesized via a one-step process by the condensation of (3,5-dimethyl-1Hpyrazol-1-yl)methanol A with appropriate primary amines .Molecular Structure Analysis

The molecular structure of “(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. One of these nitrogen atoms is a pyrrole-type (proton donor), and the other is a pyridine-type (proton acceptor) .Chemical Reactions Analysis

Pyrazole derivatives, including “(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile”, have been found to be versatile synthetic intermediates. They can undergo various chemical reactions to form structurally diverse compounds .Physical And Chemical Properties Analysis

“(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile” has a predicted boiling point of 271.8±25.0 °C and a predicted density of 1.06±0.1 g/cm3 . Its pKa value is predicted to be 1.75±0.10 .科学的研究の応用

Comprehensive Analysis of (1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile Applications

Each application mentioned above is based on the general properties and known uses of pyrazole-bearing compounds as indicated by the search results . While specific details about “(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile” were not found, these applications provide a broad understanding of its potential uses in scientific research.

将来の方向性

The future directions for the research and development of “(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile” and other pyrazole derivatives are promising. Their diverse and valuable synthetic, biological, and photophysical properties make them highly desirable for various applications in the fields of biology, physical-chemical science, material science, and industry .

作用機序

Target of Action

Pyrazole-based compounds, which include (1,5-dimethyl-1h-pyrazol-4-yl)acetonitrile, are known for their diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that (1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole-based compounds , it is plausible that multiple pathways could be affected, leading to downstream effects that contribute to the compound’s overall pharmacological profile.

Pharmacokinetics

It is noted that the presence of a pyridine core in the molecule of related compounds increases bioavailability , suggesting that (1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile might have similar properties.

Result of Action

Related pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities , suggesting that (1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile might have similar effects.

Action Environment

The synthesis of related compounds has been achieved under various conditions , suggesting that the action of (1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile might also be influenced by environmental factors.

特性

IUPAC Name |

2-(1,5-dimethylpyrazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-6-7(3-4-8)5-9-10(6)2/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSZASAYUGLBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1396157.png)

![1-[(2R)-pyrrolidin-2-yl]ethanol](/img/structure/B1396158.png)

![N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1396167.png)

![1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396174.png)

![trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid](/img/structure/B1396177.png)